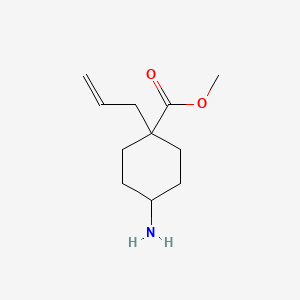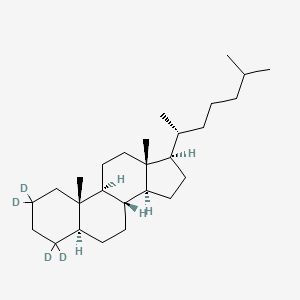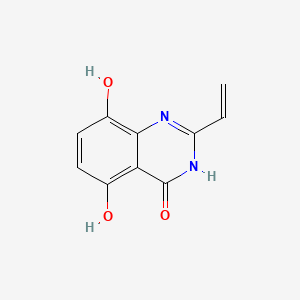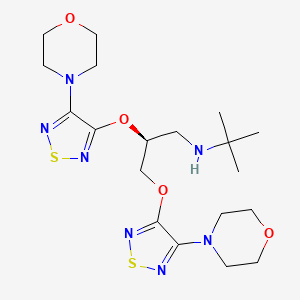![molecular formula C23H28I3N3O10 B586988 5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide CAS No. 76350-09-9](/img/structure/B586988.png)
5-Amino-N,N'-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is a complex organic compound primarily used in medical imaging. It is known for its high iodine content, which makes it an effective contrast agent in computed tomography (CT) scans and X-ray imaging. The compound enhances the visibility of internal structures by increasing the contrast between different tissues and organs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide involves several steps:
Iodination: The starting material, 1,3-benzenedicarboxamide, undergoes iodination to introduce iodine atoms at the 2, 4, and 6 positions. This step typically uses iodine and an oxidizing agent such as nitric acid.
Amidation: The iodinated intermediate is then reacted with N-methylamine to form the N-methyl-1,3-benzenedicarboxamide.
Acetylation: The next step involves the acetylation of 2,3-dihydroxypropylamine to form 2,3-bis(acetyloxy)propylamine.
Coupling: Finally, the acetylated intermediate is coupled with the iodinated N-methyl-1,3-benzenedicarboxamide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the iodination, amidation, acetylation, and coupling reactions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and quality.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the iodine atoms, potentially leading to deiodination.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Deiodinated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Formed by replacing acetyl groups with other functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Cell Imaging: Utilized in biological studies for imaging cells and tissues due to its high iodine content.
Medicine
Contrast Agent: Widely used in CT scans and X-ray imaging to enhance the visibility of internal structures.
Drug Delivery: Investigated for use in targeted drug delivery systems due to its ability to bind to specific tissues.
Industry
Material Science: Explored for use in developing new materials with unique properties.
作用機序
The primary mechanism of action of 5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide in medical imaging involves its high iodine content. Iodine atoms have a high atomic number, which increases the absorption of X-rays. When administered to a patient, the compound accumulates in specific tissues, enhancing the contrast in imaging studies. This allows for better visualization of structures such as blood vessels, organs, and tumors.
類似化合物との比較
Similar Compounds
Iohexol: Another iodine-based contrast agent used in medical imaging.
Iopamidol: Similar in function, used for enhancing contrast in CT scans.
Iodixanol: A non-ionic, water-soluble contrast agent.
Uniqueness
5-Amino-N,N’-bis[2,3-bis(acetyloxy)propyl]-2,4,6-triiodo-N-methyl-1,3-benzenedicarboxamide is unique due to its specific structure, which provides a balance between high iodine content and solubility. This makes it particularly effective for certain imaging applications where high contrast and clear visualization are required.
特性
IUPAC Name |
[2-acetyloxy-3-[[3-amino-5-[2,3-diacetyloxypropyl(methyl)carbamoyl]-2,4,6-triiodobenzoyl]amino]propyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28I3N3O10/c1-10(30)36-8-14(38-12(3)32)6-28-22(34)16-18(24)17(20(26)21(27)19(16)25)23(35)29(5)7-15(39-13(4)33)9-37-11(2)31/h14-15H,6-9,27H2,1-5H3,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHGJKXXZCQSIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)N(C)CC(COC(=O)C)OC(=O)C)I)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28I3N3O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700735 |
Source


|
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
887.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-09-9 |
Source


|
| Record name | 3-[(3-Amino-5-{[2,3-bis(acetyloxy)propyl]carbamoyl}-2,4,6-triiodobenzoyl)(methyl)amino]propane-1,2-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00700735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)

